Tebanicline (dihydrochloride)
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Description
Tebanicline, also known as ebanicline or ABT-594, is a potent synthetic nicotinic (non-opioid) analgesic drug developed by Abbott . It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic, but produces extremely dangerous toxic side effects . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM .
Molecular Structure Analysis
Tebanicline has the IUPAC name 5-{[(2R)-Azetidin-2-yl]methoxy}-2-chloropyridine . Its molecular formula is C9H11ClN2O , and its molecular weight is 198.65 g/mol .Physical And Chemical Properties Analysis
Tebanicline (dihydrochloride) is a nAChR modulator with potent, orally effective analgesic activity .Future Directions
While Tebanicline was dropped from further development due to its side effects, research in the area of nicotinic acetylcholine receptor agonists is ongoing . No agents from this class have successfully completed human clinical trials due to their unacceptable side effect profiles, but research in the area continues .
properties
IUPAC Name |
5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFFIXATGBQGR-XCUBXKJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tebanicline (dihydrochloride) |
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